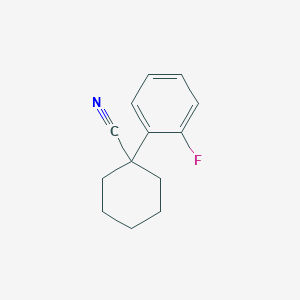

1-(2-Fluorophenyl)cyclohexanecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLWMLADVNXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352931 | |

| Record name | 1-(2-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106795-72-6 | |

| Record name | 1-(2-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106795-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Preparative Strategies for 1-(2-Fluorophenyl)cyclohexanecarbonitrile

The creation of the target molecule can be achieved by either introducing the nitrile group onto a cyclohexane (B81311) ring already bearing the 2-fluorophenyl moiety or by constructing the six-membered ring from acyclic precursors that contain the fluorinated aromatic group.

Regioselective functionalization strategies begin with a cyclohexane scaffold already substituted with the 2-fluorophenyl group. The key transformation is the introduction of the carbonitrile (-C≡N) group at the C1 position of the cyclohexane ring.

A primary route involves the synthesis of the tertiary alcohol, 1-(2-fluorophenyl)cyclohexanol, as a key intermediate. This alcohol can be prepared through the nucleophilic addition of a 2-fluorophenyl Grignard reagent (2-fluorophenylmagnesium bromide) to cyclohexanone. Once formed, the tertiary hydroxyl group is not an ideal leaving group for direct nucleophilic substitution. Therefore, it is typically converted into a better leaving group, such as a halide or sulfonate ester, before reaction with a cyanide salt.

Alternatively, the alcohol can undergo dehydration to form 1-(2-fluorophenyl)cyclohexene. This alkene can then be subjected to hydrocyanation, although this method can present challenges with regioselectivity, potentially yielding a mixture of products. A more controlled approach is the conversion of the tertiary alcohol to a corresponding halide, which can then be displaced by a cyanide ion in a nucleophilic substitution reaction.

Plausible Synthetic Route via Functionalization:

Grignard Reaction: 2-Fluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2-fluorophenylmagnesium bromide.

Nucleophilic Addition: The prepared Grignard reagent is added to cyclohexanone, followed by an acidic workup, to yield 1-(2-fluorophenyl)cyclohexanol.

Activation & Substitution: The hydroxyl group of the alcohol is activated, for example, by conversion to a tosylate or by reaction with a hydrohalic acid to form a halide. This intermediate is then treated with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent to install the nitrile group via an SN1 or SN2-type mechanism.

This approach involves building the cyclohexane ring from an acyclic precursor that already contains the 2-fluorophenyl group. Intramolecular cyclization reactions are central to this strategy.

One of the most effective methods for forming six-membered rings is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. scirp.orgekb.egekb.egnih.gov For the synthesis of this compound, a pimelic acid diester substituted with a 2-fluorophenyl group at the appropriate position would be the required starting material. The resulting cyclic β-keto ester can then be further manipulated to introduce the nitrile group and remove the ester functionality.

Plausible Synthetic Route via Ring Construction:

Precursor Synthesis: An acyclic precursor, such as a diethyl 4-(2-fluorophenyl)heptanedioate, is synthesized.

Dieckmann Condensation: The diester is treated with a strong base, like sodium ethoxide, to induce intramolecular cyclization, forming a cyclohexane ring with a keto group and an ester group. scirp.orgnih.gov

Functional Group Manipulation: The resulting β-keto ester is then converted to the target molecule. This involves several steps, including hydrolysis and decarboxylation to remove the ester group, conversion of the ketone to a suitable precursor for cyanation (such as a cyanohydrin or a halide), and subsequent introduction of the nitrile group.

Key Reactions and Mechanistic Considerations in Synthesis of Cyclohexanecarbonitriles

The synthesis of cyclohexanecarbonitrile (B123593) derivatives relies on several fundamental and versatile organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving high yields.

Cyanation is the process of introducing a cyanide group onto a molecule and is a valuable transformation for creating C-C bonds. In the context of cyclohexane derivatives, common methods include nucleophilic substitution and the formation of cyanohydrins.

Nucleophilic Substitution: This is a widely used method where a leaving group on the cyclohexane ring is displaced by a cyanide ion (CN⁻). Suitable substrates include cyclohexyl halides or sulfonates. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, or an SN1 mechanism for tertiary substrates, which proceeds through a carbocation intermediate. The choice of cyanide source is important; common reagents include sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN).

Cyanohydrin Formation: Ketones, such as cyclohexanone, react with hydrogen cyanide (HCN) to form cyanohydrins (α-hydroxynitriles). This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. The resulting cyanohydrin can be a stable product or an intermediate that can be further transformed, for instance, by reducing the hydroxyl group to afford the target nitrile. Acetone cyanohydrin can also be used as a safer alternative source of HCN in a process called transcyanation.

| Cyanation Method | Substrate | Typical Reagents | Key Mechanistic Step |

|---|---|---|---|

| Nucleophilic Substitution | Cyclohexyl Halide/Tosylate | NaCN, KCN, CuCN | SN1 or SN2 displacement of leaving group |

| Cyanohydrin Formation | Cyclohexanone | HCN, KCN/H⁺, TMSCN | Nucleophilic addition of CN⁻ to carbonyl carbon |

| Hydrocyanation | Cyclohexene | HCN with Ni(0) catalyst | Catalytic addition of H and CN across the double bond |

Grignard reagents (R-MgX) are powerful nucleophiles essential for forming carbon-carbon bonds. In the synthesis of this compound, their primary application is the creation of the key intermediate, 1-(2-fluorophenyl)cyclohexanol.

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (2-fluorophenylmagnesium bromide) on the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol. The success of this reaction depends on strictly anhydrous conditions, as Grignard reagents react readily with water.

An alternative, though less common, strategy involves the reaction of a Grignard reagent with a nitrile. For instance, a patent describes a process where a Grignard reagent is added to cyclohexanecarbonitrile in the presence of an alkylating agent to produce 1-alkyl-cyclohexanecarbonitriles. This suggests the possibility of forming an intermediate imine anion, which is then alkylated.

| Application | Grignard Reagent | Substrate | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| Alcohol Synthesis | 2-Fluorophenylmagnesium bromide | Cyclohexanone | Magnesium alkoxide | 1-(2-Fluorophenyl)cyclohexanol |

| Alkylation of Nitriles | Aryl/Alkylmagnesium halide | Cyclohexanecarbonitrile | Imine anion | 1-Aryl/Alkyl-cyclohexanecarbonitrile |

The hydrogen atom on the carbon alpha to a nitrile group is weakly acidic and can be removed by a strong base to form a nitrile-stabilized carbanion, often referred to as a nitrile anion. These anions are potent nucleophiles and can participate in various alkylation and cyclization reactions.

In the context of constructing the this compound skeleton, nitrile anion chemistry offers a powerful tool for ring formation. An acyclic precursor containing a nitrile group and a suitable leaving group at opposite ends of a six-carbon chain can undergo intramolecular cyclization. Upon treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), the nitrile anion is formed and subsequently attacks the carbon bearing the leaving group, closing the ring to form a cyclohexanecarbonitrile derivative. The stereochemical outcome of such cyclizations can be sensitive to solvent and reaction conditions.

This strategy is particularly useful for building substituted cyclohexane rings where direct functionalization might be challenging. The 2-fluorophenyl group would be incorporated into the acyclic precursor prior to the base-induced cyclization step.

Derivatization of this compound and Analogues

The nitrile functional group in this compound is a versatile handle for a variety of chemical transformations. Its derivatization allows for the synthesis of a range of other functional groups, including primary amines and carboxylic acids, and it can participate in ring-forming reactions.

The conversion of the nitrile moiety to a primary amine is a fundamental transformation in organic synthesis. This reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with hydride reagents. thieme-connect.deyoutube.com The resulting product from the reduction of this compound is 1-(2-Fluorophenyl)cyclohexyl)methanamine.

Catalytic hydrogenation is a widely used industrial method, often preferred for its cost-effectiveness, though it requires high pressures and temperatures. thieme-connect.de This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). semanticscholar.org To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. semanticscholar.org

Chemical reduction offers an alternative under milder conditions. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines. semanticscholar.orglibretexts.org The reaction proceeds via nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org Other borane-based reagents, such as borane-tetrahydrofuran complex (BH₃-THF) and the more stable borane-dimethyl sulfide complex (BH₃-SMe₂), are also effective. semanticscholar.org

A summary of common methods for the reduction of nitriles is presented below.

Table 1: Common Methods for Nitrile Reduction to Primary Amines

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C catalyst, high pressure/temperature, often with NH₃ thieme-connect.desemanticscholar.org | Cost-effective for large scale; high yields. | Requires specialized high-pressure equipment; potential for side products. |

| Hydride Reduction | 1) LiAlH₄ in a non-aqueous solvent (e.g., dry ether). 2) Aqueous workup. thieme-connect.delibretexts.org | Rapid and effective under mild conditions; excellent yields. | Highly reactive and moisture-sensitive reagent; not suitable for substrates with other reducible functional groups. |

| Borane Reduction | BH₃-THF or BH₃-SMe₂ in THF, typically with heating. semanticscholar.org | More selective than LiAlH₄; BH₃-SMe₂ is more stable than BH₃-THF. | BH₃-THF can decompose; BH₃-SMe₂ has an unpleasant odor. semanticscholar.org |

| Sodium Reduction | Sodium metal in ethanol. thieme-connect.de | A classic method that avoids complex hydrides. | Can be less selective; requires careful handling of sodium metal. |

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 1-(2-Fluorophenyl)cyclohexanecarboxylic acid. This transformation can be achieved under harsh chemical conditions or, more recently, through milder enzymatic methods. libretexts.orgresearchgate.net

Traditional chemical hydrolysis involves heating the nitrile under reflux with strong aqueous acid (e.g., HCl) or base (e.g., NaOH). thieme-connect.delibretexts.org These methods are effective but require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Biocatalytic hydrolysis using nitrilase enzymes offers a significant advantage by operating under mild, environmentally benign conditions (e.g., neutral pH, room temperature). researchgate.netresearchgate.net Nitrilases are a class of enzymes that catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. researchgate.netnih.gov This is distinct from the two-enzyme pathway of nitrile hydratases and amidases, which first produce an amide intermediate. nih.govwikipedia.org The use of nitrilases can prevent the degradation of sensitive products and often provides high chemo- and enantioselectivity. researchgate.net

Table 2: Comparison of Hydrolysis Methods for Nitriles

| Feature | Acid/Base Catalyzed Hydrolysis | Nitrilase-Catalyzed Hydrolysis |

|---|---|---|

| Reagents | Strong aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.org | Nitrilase enzyme in aqueous buffer. wikipedia.org |

| Conditions | High temperatures (reflux). thieme-connect.de | Mild conditions (e.g., 10-80°C, pH 5-10). wikipedia.org |

| Mechanism | Proceeds via an amide intermediate. libretexts.org | Direct conversion to carboxylic acid and ammonia. researchgate.netbeilstein-journals.org |

| Selectivity | Low selectivity, may affect other functional groups. | High chemo-, regio-, and enantioselectivity possible. wikipedia.org |

| Environmental Impact | Generates significant waste from strong acids/bases. researchgate.net | Considered an eco-friendly "green chemistry" approach. |

While specific examples of intramolecular cyclization of this compound are not extensively documented in the literature, the reactivity of the nitrile group allows for its participation in various ring-forming reactions in analogous systems. Such transformations are typically applied to derivatives of the parent molecule that contain a second reactive site.

One potential pathway is the Thorpe-Ziegler reaction , which is an intramolecular condensation. This reaction requires a dinitrile, meaning a second nitrile group would need to be present on the molecule, for instance, on an alkyl chain attached to the cyclohexane ring. In the presence of a base, the carbon alpha to one nitrile group attacks the carbon of the second nitrile group, leading to the formation of a cyclic enamine, which can be hydrolyzed to a cyclic ketone. wikipedia.org

Another possibility involves nitrile anion cyclization . If the molecule is functionalized with an electrophilic group (e.g., an alkyl halide), deprotonation of the carbon adjacent to the nitrile group creates a nucleophile that can attack the electrophile intramolecularly to form a new ring. nih.gov The stereochemical outcome of such cyclizations can often be controlled by using chelation with metal ions. nih.gov

Furthermore, the nitrile group can participate as a reactant in radical cyclizations . A radical generated elsewhere in the molecule, for instance on the fluorophenyl ring, could potentially add across the carbon-nitrogen triple bond, initiating a cyclization cascade. thieme-connect.de The nitrile group is known to be a competent radical acceptor in various synthetic strategies for building complex heterocyclic systems. researchgate.net

Stereochemical Considerations in Synthesis

The synthesis of this compound results in the formation of a quaternary stereocenter at the C1 position of the cyclohexane ring. As this position is prochiral in precursor molecules, its formation without chiral control leads to a racemic mixture of two enantiomers. The development of stereoselective synthetic methods to control this center is a significant challenge in modern organic chemistry.

Achieving stereocontrol in the synthesis of highly substituted cyclohexane derivatives can be accomplished through various asymmetric synthesis strategies. Organocatalysis has emerged as a powerful tool for such transformations. For instance, domino or cascade reactions, such as Michael-Michael-addition sequences, can construct complex cyclohexane rings with multiple contiguous stereocenters in high yields and with excellent enantioselectivity (e.g., >99% ee). nih.gov These reactions use small chiral organic molecules as catalysts to guide the stereochemical outcome of the reaction. nih.gov

Another advanced strategy is biocatalytic desymmetrization. In this approach, an enzyme, such as an ene-reductase, can selectively reduce one of two enantiotopic functional groups in a prochiral precursor molecule. This has been successfully applied to the synthesis of chiral 4,4-disubstituted 2-cyclohexenones, creating a quaternary stereocenter with high enantiomeric excess. This demonstrates the power of enzymes to induce chirality even at positions remote from the reacting functional group.

The choice of synthetic strategy depends on the desired enantiomer and the specific precursors available. These methods highlight the potential for producing enantiomerically pure forms of this compound and its derivatives, which is often crucial for their application in fields where specific stereoisomers have distinct biological activities.

Table 3: Strategies for Asymmetric Synthesis of Substituted Cyclohexanes

| Strategy | Description | Key Features |

|---|---|---|

| Organocatalytic Domino Reactions | A sequence of reactions catalyzed by a small chiral organic molecule, where subsequent reactions occur on the intermediate formed in the first step. nih.gov | Can create multiple stereocenters in a single pot; high yields and enantioselectivities are achievable. nih.gov |

| Biocatalytic Desymmetrization | An enzyme selectively modifies one of two identical functional groups in a symmetric, prochiral substrate to create a chiral product. | Operates under mild conditions; can produce very high enantiomeric excesses. |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. | A well-established and reliable method; requires additional steps for attachment and removal of the auxiliary. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography. | Applicable post-synthesis; inherently limits the maximum yield of a single enantiomer to 50%. |

Structure Activity Relationship Sar and Molecular Design

Elucidation of Structural Determinants for Biological Interaction

The biological activity of 1-(2-Fluorophenyl)cyclohexanecarbonitrile is determined by the interplay of its three core components: the fluorophenyl ring, the cyclohexane (B81311) scaffold, and the nitrile group. Each of these structural motifs plays a distinct role in the molecule's interaction with its biological targets.

The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties. chimia.chnih.gov In the case of this compound, the fluorine substituent at the ortho (2-position) of the phenyl ring has a profound impact on its biological activity. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can influence binding affinity to target proteins. nih.gov This electronic modification can affect cation-π interactions, which are often important for the binding of ligands to receptors.

Furthermore, fluorine can participate in the formation of hydrogen bonds and other non-covalent interactions with the target protein, potentially increasing binding affinity. nih.gov The presence of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chimia.chnih.gov This can lead to an improved pharmacokinetic profile. Studies on related compounds have shown that the position and number of fluoro substituents on the phenyl ring can significantly alter antimetastatic and other biological activities, highlighting the importance of this functional group. nih.gov

The conformation of the cyclohexane ring can also play a role in ligand-target complementarity. Substitutions on the cyclohexane ring, such as hydroxylation, have been shown to decrease the efficacy of related arylcyclohexylamines. nih.gov This suggests that the unsubstituted cyclohexane ring provides optimal hydrophobic interactions with the target. The retention of the cyclohexane ring in first-generation phencyclidine (PCP) derivatives is critical for maintaining antagonistic activity at the NMDA receptor. mdpi.comnih.gov

The nitrile group (-C≡N) is a versatile functional group that can significantly influence the pharmacological properties of a molecule. nih.gov Its linear geometry and compact size allow it to be well-accommodated within binding pockets. nih.gov The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor, which can be a critical interaction for ligand-receptor binding. nih.gov

Moreover, the nitrile group is a strong electron-withdrawing group, which can modulate the electronic properties of the rest of the molecule. nih.gov In the context of drug design, the incorporation of a nitrile group can enhance binding affinity, improve the pharmacokinetic profile, and in some cases, reduce drug resistance. nih.gov For some compounds, the nitrile group has been shown to improve solubility and bioavailability. nih.gov

Comparative Analysis of Fluorophenyl Isomers and Analogues

The position of the fluorine substituent on the phenyl ring can dramatically alter the pharmacological profile of arylcyclohexylamines. A comparative analysis of this compound with its isomers, 1-(3-fluorophenyl)cyclohexanecarbonitrile (B1605641) and 1-(4-fluorophenyl)cyclohexanecarbonitrile, reveals the sensitivity of the target receptor to the location of this substituent.

| Compound Name | Position of Fluorine | Potential Impact on Activity |

| This compound | Ortho (2-position) | The proximity of the fluorine atom to the cyclohexyl and nitrile groups may induce specific conformational preferences that are optimal for binding. The electronic effects are localized near the point of attachment to the cyclohexane ring. |

| 1-(3-Fluorophenyl)cyclohexanecarbonitrile | Meta (3-position) | The fluorine atom at this position will have a different electronic influence on the phenyl ring compared to the ortho isomer, potentially altering binding interactions such as cation-π stacking. |

| 1-(4-Fluorophenyl)cyclohexanecarbonitrile | Para (4-position) | With the fluorine atom at the para position, the electronic and steric effects are furthest from the core of the molecule. This can lead to different binding orientations and affinities compared to the other isomers. |

Studies on other classes of compounds have demonstrated that moving a fluoro group from the meta to the para position can significantly impact biological effects, underscoring the importance of positional isomerism in drug design. nih.gov

Rational Design Principles for Advanced Derivatives

The SAR data for this compound and its analogues provide a foundation for the rational design of advanced derivatives with potentially enhanced properties. stonybrookmedicine.edu The goal of such design is to optimize potency, selectivity, and pharmacokinetic profiles.

Scaffold hopping is a strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent compound. bhsai.org This can be achieved by replacing the core structure, or scaffold, of the molecule. For derivatives of this compound, this could involve replacing the cyclohexane ring with other cyclic or acyclic systems to explore new chemical space and potentially improve drug-like properties. bhsai.orgnih.gov Computational methods are often employed to identify new scaffolds that can maintain the necessary three-dimensional arrangement of key functional groups for biological activity. uniroma1.it

Lead optimization , on the other hand, involves making smaller, more incremental changes to a lead compound to improve its properties. youtube.comscienceopen.com This process is guided by the established SAR. For this compound, lead optimization could involve:

Modification of the Fluorophenyl Ring: Introducing additional substituents to the phenyl ring to probe for further beneficial interactions with the target.

Alterations to the Cyclohexane Scaffold: Introducing substituents or modifying the ring size to fine-tune the molecule's conformation and lipophilicity.

Replacement of the Nitrile Group: Exploring other small, polar groups that could mimic the interactions of the nitrile group while potentially offering advantages in terms of metabolism or toxicity.

Through these rational design strategies, it is possible to develop novel derivatives with improved therapeutic potential. researchgate.netnih.gov

Stereochemical Considerations in SAR

The principles of stereochemistry are fundamental to understanding the interaction of drug molecules with their biological targets. For chiral compounds, enantiomers and diastereomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of biological receptors and enzymes, which often leads to stereoselective binding.

In the context of arylcyclohexylamine derivatives, the class to which this compound belongs, stereochemistry is a well-established determinant of activity. While direct research on the stereoisomers of this compound is not extensively available in publicly accessible scientific literature, the broader understanding of related compounds underscores the critical importance of their three-dimensional structure.

For instance, studies on fluorinated phenylcyclopropylamines, a structurally related class, have demonstrated that diastereomers can possess different potencies as inhibitors of monoamine oxidases. nih.gov Interestingly, in some cases, the enantiomers of certain 1-aryl-2-fluorocyclopropylamines were found to be nearly equipotent as inhibitors of both MAO A and MAO B, suggesting that for some biological targets, the specific spatial arrangement of the fluorine atom relative to the aryl ring may not be the primary driver of stereoselectivity. nih.gov

The general principle of stereoselectivity arises from the fact that biological systems are themselves chiral. biomedgrid.com The amino acids that constitute proteins, and the sugars in nucleic acids, are all of one specific chirality. This inherent chirality in biological macromolecules, such as receptors and enzymes, creates a chiral environment. When a chiral drug interacts with a chiral receptor, two diastereomeric complexes are formed, which can have different binding energies and stabilities, leading to different biological responses. biomedgrid.com

A racemic mixture, which contains equal amounts of two enantiomers, can therefore be considered a combination of two different substances from a pharmacological perspective. biomedgrid.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. biomedgrid.com

Given the established importance of stereochemistry in drug action, a thorough investigation into the synthesis, separation, and pharmacological evaluation of the individual stereoisomers of this compound would be essential to fully elucidate its structure-activity relationship. Such studies would provide crucial insights into the optimal spatial arrangement for its intended biological target and would be a critical step in any rational drug design and development process.

Data Table

Due to the lack of specific experimental data in the public domain regarding the stereoisomers of this compound, a data table with research findings cannot be generated at this time.

Molecular Mechanisms of Action and Biological Target Interactions

Investigation of Ligand-Receptor Binding Profiles

There is no available information on the binding profile of 1-(2-Fluorophenyl)cyclohexanecarbonitrile with any biological receptor.

No studies reporting the binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) or the selectivity of this compound for specific receptors have been found in the public domain.

Information from competitive binding assays, which would elucidate the compound's ability to displace known ligands from their receptors, is not available. Such assays are crucial for identifying the primary targets of a novel compound.

Enzyme Modulation and Inhibition Mechanisms (e.g., DPP-4)

There is no published research indicating that this compound acts as a modulator or inhibitor of any enzyme, including dipeptidyl peptidase-4 (DPP-4).

Receptor Agonism and Antagonism Studies (e.g., S1P1, muscarinic M1/M4, CB1/TSPO, Glycine Transporter-1)

The functional activity of this compound as a potential agonist or antagonist at key receptors such as the sphingosine-1-phosphate receptor 1 (S1P1), muscarinic acetylcholine (B1216132) receptors (M1/M4), cannabinoid receptor 1 (CB1), translocator protein (TSPO), or the Glycine Transporter-1 has not been investigated in any accessible study.

Intracellular Pathway Perturbations (e.g., ERK1/2 phosphorylation, DNA synthesis inhibition, cell cycle arrest)

No data exists to suggest that this compound perturbs intracellular signaling pathways. The effects of this compound on critical cellular processes such as ERK1/2 phosphorylation, the inhibition of DNA synthesis, or the induction of cell cycle arrest remain unknown.

Subcellular Distribution and Organelle-Specific Interactions (e.g., Mitochondria)

Research detailing the subcellular localization of this compound or its potential interactions with specific organelles like mitochondria has not been published.

Computational Chemistry and in Silico Modeling

Molecular Mechanics and Quantum Chemical Approaches

At the foundation of in silico analysis are molecular mechanics (MM) and quantum chemical (QC) methods, which are employed to study the molecule's structure, energy, and electronic properties. appleacademicpress.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Fluorophenyl)cyclohexanecarbonitrile, this involves determining the preferred conformation of the cyclohexane (B81311) ring and the orientation of its substituents.

The cyclohexane ring is known for its ability to adopt various non-planar conformations to relieve ring strain, with the "chair" conformation being the most stable. youtube.comyoutube.com The presence of two bulky substituents, the 2-fluorophenyl group and the nitrile group, attached to the same carbon atom (C1), significantly influences the conformational landscape. To minimize steric hindrance, these substituents will preferentially occupy positions that reduce unfavorable interactions. youtube.com In the chair conformation, this typically means the larger group will favor an equatorial position over a more sterically crowded axial position. youtube.com A chair flip, a process where the ring rapidly interconverts between two chair forms, would switch these positions, but the conformation with the bulky groups in the most sterically favorable arrangement will be the most populated and therefore the lowest in energy. youtube.com

Computational models can calculate key properties for the optimized geometry of the molecule, as illustrated by the types of data available for structurally similar compounds.

| Computed Property | Description | Relevance to this compound |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Fundamental property for identification and stoichiometric calculations. |

| XLogP3 | A computed value for the logarithm of the octanol/water partition coefficient. | Indicates the molecule's lipophilicity, affecting its solubility and pharmacokinetic properties. |

| Hydrogen Bond Donor Count | The number of hydrogen atoms bonded to electronegative atoms (N, O, F). | This molecule has 0 hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | The number of electronegative atoms (N, O, F) with lone pairs. | The fluorine atom and the nitrile nitrogen can act as hydrogen bond acceptors, influencing intermolecular interactions. nih.gov |

| Rotatable Bond Count | The number of bonds that allow free rotation of attached groups. | The bond connecting the phenyl ring to the cyclohexane ring is rotatable, affecting the molecule's overall shape and flexibility. |

Quantum chemical calculations are used to describe the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions. arxiv.org For this compound, the electronic structure is significantly influenced by the electronegative fluorine atom and the electron-withdrawing nitrile group.

Analyses such as Natural Bond Orbital (NBO) or Frontier Molecular Orbital (FMO) theory can quantify these effects. researchgate.net The fluorine atom, due to its high electronegativity, withdraws electron density from the phenyl ring, particularly at the ortho position. The nitrile group is also strongly electron-withdrawing. nih.gov This electronic profile affects the reactivity of the aromatic ring towards electrophilic substitution and modulates the molecule's ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking. Computational studies on related fluorophenyl derivatives often employ methods like Density Functional Theory (DFT) to analyze FMOs (HOMO-LUMO gaps) and molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of potential reactivity. researchgate.netmdpi.com

Computational chemistry allows for the exploration of reaction mechanisms by identifying and characterizing transition states—the high-energy structures that exist fleetingly between reactants and products. This analysis is crucial for understanding reaction rates and predicting outcomes.

For a molecule like this compound, computational methods can model its synthesis, for instance, the nucleophilic addition of a cyanide equivalent to a 2-fluorophenylcyclohexanone precursor. chemistrysteps.com These calculations can elucidate the energy barriers for different steps in the reaction. libretexts.org Furthermore, for reactions involving fluorinated phenyl-cyclohexane systems, complex mechanisms such as phenonium ion rearrangements have been observed during deoxyfluorination reactions, a phenomenon that can be rationalized and explored through computational transition state analysis. ukri.org Predictive algorithms can also be used to identify potential hazardous byproducts or alternative reaction pathways. rsc.orgyoutube.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger biological target like a protein or nucleic acid. evitachem.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

When docking this compound into a protein's active site, the algorithm samples numerous possible conformations and orientations, scoring them based on a force field to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

The distinct chemical features of this compound dictate its potential interactions with a biological target. The nitrile group, with its terminal nitrogen atom, can act as a hydrogen bond acceptor with suitable donor residues in a protein, such as the amide protons of the backbone or the side chains of amino acids like serine or lysine. nih.gov The fluorophenyl ring can participate in several types of interactions, including hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The cyclohexane ring primarily contributes to binding through hydrophobic or van der Waals interactions. nih.gov

| Molecular Fragment | Potential Interaction Type | Interacting Partner (in a Protein) |

|---|---|---|

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | H-bond donors (e.g., -NH, -OH groups from amino acid residues) |

| 2-Fluorophenyl Ring | π-π Stacking, Hydrophobic, Halogen Bonding | Aromatic residues (Phe, Tyr, Trp), Hydrophobic residues (Leu, Val, Ile) |

| Cyclohexane Ring | Hydrophobic, van der Waals | Hydrophobic pockets lined with nonpolar amino acid residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. youtube.com

To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with measured biological activity (e.g., IC50 values for enzyme inhibition) is required. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure. A mathematical model is then generated using statistical methods or machine learning to relate the descriptors to the activity. nih.gov

A validated QSAR model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for activity, thereby guiding the design of more potent molecules. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological (2D) | Connectivity indices (e.g., Wiener, Randić), Shape indices (e.g., Kappa) | Molecular size, branching, and overall shape based on the 2D graph. |

| Geometrical (3D) | Molecular surface area, Volume, Principal moments of inertia | Three-dimensional size and shape of the molecule's conformation. |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Distribution of electrons, polarizability, and frontier orbital energies. |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polar surface area (PSA) | Properties related to solubility, membrane permeability, and intermolecular forces. |

Predictive Algorithms for Chemical Reactivity and Selectivity

Beyond modeling static properties, computational algorithms can predict the dynamic behavior of molecules in chemical reactions. These tools are increasingly important for planning synthetic routes and ensuring safety.

For this compound, predictive algorithms can be used to forecast its reactivity under various conditions. For example, machine learning models trained on large reaction databases can predict the most likely sites for electrophilic aromatic substitution on the fluorophenyl ring. rsc.orgrsc.org The ortho- and para-directing effects of the fluorine atom and the meta-directing effect of the C1 substituent create a complex regioselectivity profile that such models can help to decipher. acs.org

Furthermore, algorithms can predict the selectivity of the compound for one biological target over another. By comparing docking scores or QSAR predictions for different targets, researchers can get an in silico estimate of a compound's selectivity profile. This is crucial in drug development to minimize off-target effects. Computational studies on the reactivity of the nitrile group itself show that its electrophilicity can be tuned by adjacent substituents, influencing its potential to act as a "warhead" in covalent inhibitors. nih.govresearchgate.net

Force Field Development and Advanced Simulation Techniques

The study of this compound through computational chemistry and in silico modeling is essential for understanding its molecular behavior and interactions. Central to these investigations are the development of accurate force fields and the application of advanced simulation techniques. While specific, dedicated force fields for this compound are not widely documented in publicly available literature, the methodologies for their development and application are well-established within the field of computational chemistry.

The process of developing a force field for a novel molecule like this compound involves a systematic parameterization procedure. This typically begins with quantum mechanical (QM) calculations to obtain a detailed description of the molecule's electronic structure and energy landscape. High-level QM methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to calculate optimized geometries, partial atomic charges, and the vibrational frequencies. These QM-derived data serve as the benchmark for parameterizing the classical force field, which is a simpler, empirical function describing the potential energy of the system.

The parameters for the force field, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic), are then fitted to reproduce the QM data. This often involves a combination of automated and manual adjustments to minimize the difference between the QM and molecular mechanics (MM) potential energy surfaces. For a molecule containing a fluorinated phenyl group, special attention must be paid to the parameters governing the fluorine atom, as its high electronegativity can significantly influence local geometry and intermolecular interactions.

Once a reliable force field is developed, it can be used in advanced simulation techniques, most notably molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the system's evolution over time. This provides detailed insights into the conformational dynamics of this compound, including the puckering of the cyclohexane ring and the rotation of the fluorophenyl group.

Advanced simulation techniques that could be applied to this compound include enhanced sampling methods like metadynamics or umbrella sampling. These methods are particularly useful for exploring the free energy landscape of complex conformational changes that may not be accessible within the timescale of standard MD simulations. Furthermore, hybrid QM/MM methods can be employed to study chemical reactions or other electronic events where a classical force field would be insufficient. In a QM/MM simulation, the reactive part of the system is treated with quantum mechanics, while the surrounding environment is described by a molecular mechanics force field, providing a balance between accuracy and computational cost.

The data generated from these simulations are extensive and can be presented in various formats to highlight key findings.

Table 1: Representative Data from Quantum Mechanical Calculations for Force Field Parameterization

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| C-F Bond Length | DFT (B3LYP) | 6-31G* | 1.35 Å |

| C-C≡N Bond Angle | DFT (B3LYP) | 6-31G* | 178.5° |

| Dipole Moment | MP2 | aug-cc-pVDZ | 3.2 D |

Table 2: Illustrative Output from Molecular Dynamics Simulations

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| RMSD of Backbone | 1.2 Å |

These tables represent the type of data that would be generated in a computational study of this compound. The actual values would be dependent on the specific level of theory and simulation parameters used in a dedicated research study.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental in providing a detailed picture of the molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-Fluorophenyl)cyclohexanecarbonitrile. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹³C NMR spectroscopy of cyclohexanecarbonitrile (B123593) derivatives, the chemical shift of the nitrile carbon can be indicative of the stereochemistry at the quaternary carbon. nih.govscispace.com Studies have shown that equatorially oriented nitrile groups on fully substituted carbons typically resonate at a downfield chemical shift compared to their axial counterparts. nih.govscispace.com Specifically, equatorial nitrile carbons often appear in the δ 126.8–124.4 ppm range, while axial nitriles are found further upfield between δ 124.6–118.6 ppm. nih.govscispace.com This correlation provides a valuable method for assigning the configuration of the nitrile-bearing center. nih.govscispace.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule. mdpi.com These experiments help to unambiguously assign the signals observed in the 1D spectra to specific atoms in the this compound structure. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Cyclohexanecarbonitrile Derivatives

| Nitrile Orientation | Typical Chemical Shift Range (ppm) |

|---|---|

| Equatorial | 126.8–124.4 nih.govscispace.com |

| Axial | 124.6–118.6 nih.govscispace.com |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide high resolving power and mass accuracy, allowing for the confident assignment of a molecular formula. nih.gov For instance, the exact mass of 1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile, a related compound, has been determined to be 217.090292168 Da. nih.gov

HRMS is also invaluable for identifying and characterizing metabolites and impurities. semanticscholar.orgmdpi.com By analyzing the fragmentation patterns (MS/MS spectra), researchers can deduce the structure of related substances present in a sample. semanticscholar.orgphcog.com This is particularly important in understanding the metabolic fate of the compound or in identifying byproducts from its synthesis.

Table 2: Key Parameters in HRMS Analysis

| Parameter | Significance | Example Technique |

|---|---|---|

| High Resolving Power | Distinguishes between ions with very similar mass-to-charge ratios. nih.gov | FTICR, Orbitrap nih.gov |

| High Mass Accuracy | Enables the determination of the elemental formula of a compound. nih.gov | TOF, Orbitrap mdpi.comphcog.com |

| Tandem MS (MS/MS) | Provides structural information through fragmentation analysis. semanticscholar.org | Q-TOF, FTICR nih.govsemanticscholar.org |

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While a crystal structure for this compound itself is not detailed in the provided results, the analysis of related structures provides valuable insights. dcu.ieresearchgate.net For example, the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile reveals details about bond angles, planarity of functional groups, and intermolecular interactions. researchgate.net

Crystallographic data from similar molecules, such as fluorinated benzamides or other cyclohexanecarbonitrile derivatives, can help in understanding the preferred conformations and packing arrangements of this compound. dcu.ieresearchgate.net This information is critical for comprehending its physical properties and how it might interact with biological targets. One of the limitations of this technique is that it may not be able to experimentally observe hydrogen atoms unless very high-resolution data is available. mdpi.com

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and research chemicals. chromforum.org A typical HPLC method for purity assessment involves injecting a solution of the compound onto a column (e.g., a C18 or phenyl-1 column) and separating it from any impurities based on their differential partitioning between the mobile and stationary phases. chromforum.orgthermofisher.com

The purity is often calculated based on the peak area percentage of the main component in the chromatogram. chromforum.org For accurate quantification, a calibration curve is typically generated using standards of known concentration. chromforum.orgchromforum.org The development of a robust HPLC method is crucial for quality control, ensuring that the material used in research is of a consistent and high purity. nih.govchromatographyonline.com

Table 3: General Steps in HPLC Purity Determination

| Step | Description |

|---|---|

| Method Development | Selection of an appropriate column, mobile phase, and detection wavelength. thermofisher.com |

| Sample Preparation | Dissolving the sample in a suitable solvent and filtering prior to injection. thermofisher.com |

| Analysis | Injection of the sample and a reference standard for comparison. chromforum.org |

| Data Interpretation | Calculation of purity based on the relative peak areas in the chromatogram. chromforum.org |

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GLC, the sample is vaporized and partitioned between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column. nih.gov

GLC is particularly useful for separating complex mixtures and can provide high-resolution separation in a short amount of time. nih.gov The technique can be optimized by adjusting parameters such as the temperature program, carrier gas flow rate, and the type of stationary phase to achieve the desired separation of the analyte from any potential impurities or related substances. nih.gov A related compound, 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile, is a solid with a melting point of 76°C, indicating that GLC could be a suitable analytical method. evitachem.com

Advanced Spectroscopic Methods (e.g., IR, UV-Vis)

The structural elucidation and characterization of this compound in a research context are heavily reliant on advanced spectroscopic techniques. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for confirming the presence of key functional groups and understanding the electronic properties of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to its distinct structural components: the 2-fluorophenyl group, the cyclohexyl ring, and the nitrile functional group. Analysis of these bands provides a spectroscopic fingerprint of the molecule.

The most diagnostic feature in the IR spectrum is the stretching vibration of the nitrile (C≡N) group. This absorption is typically strong and sharp, appearing in a region of the spectrum with few other interfering bands. For aliphatic nitriles, this band is generally observed in the 2260-2240 cm⁻¹ range. spectroscopyonline.com The presence of the cyclohexyl group, an aliphatic moiety, would suggest a peak in this region.

The fluorophenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is also a key indicator, generally found in the 1250-1000 cm⁻¹ range; for fluorobenzene (B45895), a strong absorption around 1292 cm⁻¹ has been noted, which corresponds to C-F stretching and C-H bending. uwosh.edu

The cyclohexyl group will primarily contribute to the C-H stretching and bending vibrations. The aliphatic C-H stretching absorptions are anticipated just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The scissoring and bending vibrations of the CH₂ groups of the cyclohexane (B81311) ring will appear in the 1470-1445 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Aliphatic (Cyclohexyl) | C-H Stretch | 2950 - 2850 | Strong |

| CH₂ Bend | 1470 - 1445 | Medium | |

| Fluoro Group | C-F Stretch | 1250 - 1000 | Strong |

This table presents expected values based on the analysis of constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2-fluorophenyl chromophore. The cyclohexanecarbonitrile moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The parent chromophore, benzene, exhibits three characteristic absorption bands: a strong E1-band around 184 nm, a moderate E2-band around 204 nm, and a weak, highly structured B-band (benzenoid band) around 256 nm. quimicaorganica.org These transitions are attributed to π → π* electronic transitions within the aromatic ring.

Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The fluorine atom, being an auxochrome, typically causes a slight bathochromic shift. For example, fluorobenzene shows absorption maxima that are slightly shifted to longer wavelengths compared to benzene. cdnsciencepub.com The fine vibrational structure of the B-band, characteristic of benzene, is often retained in its monosubstituted derivatives. nist.gov

The nitrile group, when conjugated with the aromatic ring, can further influence the spectrum. Although the nitrile group itself has a weak n → π* transition at very short wavelengths, its electronic interaction with the phenyl ring can lead to a more significant bathochromic shift of the π → π* transitions.

Based on these considerations, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorptions characteristic of a substituted benzene ring.

The anticipated UV-Vis absorption data for this compound is summarized in the following table.

| Absorption Band | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| E2-band | π → π | ~ 200 - 220 | Moderate |

| B-band (Benzenoid) | π → π | ~ 260 - 280 | Low |

This table presents expected values based on the analysis of the fluorophenyl chromophore and the effects of substitution.

Medicinal Chemistry and Future Research Directions

Exploration of the Compound as a Medicinal Chemistry Scaffold

The molecular architecture of 1-(2-Fluorophenyl)cyclohexanecarbonitrile presents a compelling starting point for medicinal chemistry endeavors. Its structure is a strategic amalgamation of three pharmacologically significant motifs: a cyclohexane (B81311) ring, a carbonitrile group, and a fluorinated phenyl ring. The cyclohexane moiety provides a conformationally rigid backbone, which can be crucial for selective binding to biological targets. The carbonitrile group is a versatile functional group known to participate in key binding interactions, such as hydrogen bonds, with amino acid residues in proteins. Lastly, the 2-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions. researchgate.net The introduction of a fluorine atom can significantly influence a molecule's electronic properties and bioavailability. researchgate.netnih.gov

In medicinal chemistry, the concept of a "scaffold" refers to a core molecular framework upon which various substituents can be systematically added and modified to explore the chemical space and optimize biological activity. This compound is an exemplar of such a scaffold. Its utility lies in its potential as a lead compound for the development of pharmaceuticals aimed at specific diseases. evitachem.com Researchers can leverage the reactivity of the nitrile and the aromatic ring to generate libraries of derivatives. This approach, known as scaffold hopping, involves modifying the core structure to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov The oxazolidinone ring, for instance, is another versatile scaffold that has been extensively explored in drug discovery, leading to approved drugs like Linezolid. rsc.org Similarly, the morpholine (B109124) scaffold is a privileged component in many bioactive molecules, valued for its contribution to favorable biological activities and improved pharmacokinetic properties. nih.gov The exploration of this compound as a scaffold could unlock novel therapeutic agents.

Potential for Development of Novel Chemical Entities

The chemical reactivity of this compound provides a fertile ground for the generation of novel chemical entities (NCEs). An NCE is a molecule that has not been previously described in the scientific literature. The development of NCEs is a cornerstone of drug discovery, offering the potential for new mechanisms of action and therapeutic breakthroughs. The functional groups present in this compound offer multiple avenues for chemical modification.

The carbonitrile (-C≡N) group is a particularly versatile handle for synthetic transformations. It can undergo reduction to form a primary amine, a common functional group in many pharmaceuticals. Alternatively, it can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both of which are important pharmacophores. The fluorophenyl ring is also amenable to further functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the compound's biological activity. evitachem.com For instance, multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could be employed to diversify the this compound scaffold and generate libraries of NCEs for high-throughput screening. mdpi.com The synthesis of complex molecules from this starting point can lead to the discovery of compounds with unique biological profiles.

Emerging Applications in Chemical Biology

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. Small molecules like this compound have the potential to serve as valuable probes to investigate cellular processes. The introduction of fluorine into a molecule can be advantageous for such applications. For example, the fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of drug-target interactions and metabolic pathways in a biological environment with minimal background signal. researchgate.net

While specific applications of this compound in chemical biology are still emerging, its structural motifs suggest several possibilities. The compound could be modified to incorporate a fluorescent tag, creating a probe to visualize its localization and interactions within living cells. Furthermore, its potential to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for the development of activity-based probes. These probes are designed to covalently label active enzymes, providing a powerful tool for enzyme profiling and inhibitor discovery. The study of how this and similar fluorinated compounds interact with biological molecules is an active area of research. researchgate.netnih.gov

Integration with Biocatalysis for Sustainable Synthesis

The synthesis of pharmaceuticals and fine chemicals is increasingly moving towards more sustainable and environmentally friendly methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions, are highly selective, and can often telescope multiple reaction steps into a single pot, reducing waste and energy consumption.

The synthesis of this compound and its derivatives could benefit significantly from the integration of biocatalysis. For instance, the synthesis of aromatic nitriles can be achieved using engineered aldoxime dehydratases, providing a greener alternative to traditional methods that often rely on toxic reagents. nih.gov Furthermore, if a chiral center is introduced into the molecule, biocatalysts such as lipases or ketoreductases could be employed for the stereoselective synthesis of a single enantiomer, which is often crucial for therapeutic efficacy. The use of enzymes in the synthesis of pharmaceutical intermediates is a well-established strategy to improve the sustainability and efficiency of manufacturing processes. mdpi.com Research into the biocatalytic production of precursors to this compound, such as cyclohexanone, is also an active area. scirp.org

Outlook on Future Academic Investigations

The field of drug discovery is in a constant state of evolution, driven by advances in our understanding of disease biology and the development of new technologies. nih.govscienceopen.com For a molecule like this compound, future academic investigations are likely to focus on several key areas. A primary avenue of research will be the continued exploration of its potential as a scaffold for the development of new therapeutic agents. nih.gov This will involve the synthesis and biological evaluation of a diverse range of derivatives, guided by computational modeling and structure-activity relationship (SAR) studies.

Future research will also likely delve deeper into the specific biological targets of this compound and its analogs. Identifying the proteins with which it interacts will be crucial for understanding its mechanism of action and for guiding the design of more potent and selective inhibitors. evitachem.com The application of advanced analytical techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed structural insights into these interactions. Furthermore, the development of novel synthetic methodologies, including biocatalytic and multicomponent reactions, will continue to be an important area of academic inquiry, enabling the efficient and sustainable production of these and other valuable chemical entities. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Applications |

| This compound | C₁₃H₁₄FN | 203.26 | Cyclohexane, Carbonitrile, 2-Fluorophenyl | Medicinal Chemistry Scaffold, Chemical Biology Probe |

| 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile | C₁₃H₁₃ClFN | 237.70 | Cyclohexane, Carbonitrile, Dihalogenated Phenyl | Lead compound for pharmaceuticals |

| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | C₁₂H₁₂FN | 189.23 | Cyclopentane, Carbonitrile, 4-Fluorophenyl | Intermediate in organic synthesis |

| Linezolid | C₁₆H₂₀FN₃O₄ | 337.35 | Oxazolidinone, Morpholine, Fluorophenyl | Antibacterial drug |

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during fluorination .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in aryl halide substitutions .

- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) improves purity .

How do positional isomer effects (e.g., 2- vs. 3-fluorophenyl substitution) influence the compound’s reactivity and crystallographic properties?

Methodological Answer:

- Reactivity : The 2-fluorophenyl group induces steric hindrance near the nitrile, reducing nucleophilic attack rates compared to 3-fluorophenyl analogs. Electronic effects from ortho-fluorine lower the electron density of the cyclohexane ring, altering oxidation potential .

- Crystallography : Ortho-substitution disrupts planarity, leading to twisted cyclohexane-phenyl conformations. SHELX refinement of XRD data reveals larger torsion angles (e.g., C6–C1–C2–F = 56.6°) compared to para-isomers .

Q. Experimental Validation :

- Compare DSC thermograms (melting points differ by ~20°C between isomers) .

- Use DFT calculations (B3LYP/6-31G*) to model steric/electronic effects on reaction pathways .

How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism.

Standardization : Acquire NMR (¹H, ¹³C, ¹⁹F) in deuterated DMSO or CDCl₃ with internal standards (TMS or CFCl₃) .

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclohexane CH₂ vs. aromatic protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calc. 216.12; observed 216.09) .

Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

What strategies are recommended for analyzing biological activity when direct data on this compound is limited?

Methodological Answer:

- Structure-Activity Relationships (SAR) :

- In Vitro Screening :

- Prioritize assays for cytochrome P450 inhibition (fluorine enhances metabolic stability) .

- Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

How can computational chemistry aid in predicting the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Degradation Pathways :

- Simulate hydrolysis (Gaussian09: Transition State Theory) to identify pH-sensitive bonds (e.g., nitrile → amide at pH > 10) .

Thermal Stability :

- Perform MD simulations (AMBER) to model decomposition at 25–100°C. Correlate with TGA data (onset ~180°C) .

Solubility Prediction :

- Use COSMO-RS (TURBOMOLE) to calculate logP (predicted 2.8 ± 0.3) and optimize solvent systems .

What experimental and computational approaches are effective in characterizing crystal polymorphism?

Methodological Answer:

- XRD : Refine unit cell parameters (SHELXL) to distinguish polymorphs (e.g., monoclinic vs. orthorhombic) .

- DSC/TGA : Identify phase transitions (e.g., endothermic peaks at 120°C vs. 145°C) .

- Computational :

How do steric and electronic effects of the fluorophenyl group impact catalytic reactions (e.g., cross-coupling)?

Methodological Answer:

- Steric Effects : Ortho-fluorine hinders Pd(0) coordination in Suzuki-Miyaura reactions, requiring bulky ligands (SPhos/XPhos) .

- Electronic Effects : Fluorine’s −I effect deactivates the aryl ring, slowing oxidative addition. Use electron-deficient catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) .

- Validation :

- Monitor reaction kinetics via in situ IR.

- Compare yields with/without fluorine (e.g., 45% vs. 72% for 3-fluorophenyl analog) .

What methodologies are recommended for detecting and quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities (LOD < 0.1%).

- ¹⁹F NMR : Quantify fluorinated byproducts (e.g., 2-fluorobenzoic acid) via integration against an internal standard .

- ICP-OES : Screen for metal catalysts (e.g., Pd < 10 ppm) .

How can researchers address discrepancies in reported CAS Registry Numbers (e.g., 214262-91-6 vs. 106795-72-6)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.